molecular formula C10H21NO2 B3059410 Leucine, 2-(2-methylpropyl)- CAS No. 99863-59-9

Leucine, 2-(2-methylpropyl)-

Cat. No.: B3059410
CAS No.: 99863-59-9
M. Wt: 187.28 g/mol
InChI Key: NHHUZNBRAXROKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucine, 2-(2-methylpropyl)-, is a branched-chain amino acid derivative characterized by a 2-methylpropyl (isobutyl) substituent on the α-carbon adjacent to the amino group. This structural modification distinguishes it from canonical leucine, which has an isobutyl group on the γ-carbon. The compound has garnered attention for its enhanced reactivity in biochemical contexts, particularly in antioxidant and cytotoxic assays . Its unique branching may influence solubility, steric interactions, and metabolic pathways, making it a candidate for pharmaceutical and biochemical applications.

Scientific Research Applications

Role in Muscle Protein Synthesis

Leucine is essential for stimulating muscle protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth and metabolism. Studies have shown that leucine supplementation can enhance protein synthesis rates in skeletal muscle tissue, making it beneficial for athletes and individuals undergoing rehabilitation after injury or surgery .

Case Study: Leucine Supplementation in Athletes

A study involving male Sprague-Dawley rats demonstrated that a daily supplementation of leucine (2.25 g/kg body weight) for ten days significantly increased the phosphorylation of mTOR and its downstream targets, leading to enhanced protein synthesis and muscle hypertrophy . This suggests that leucine can be an effective supplement for improving athletic performance and recovery.

Metabolic Health Benefits

Leucine has been identified as a promising agent for improving metabolic health. It has been shown to influence lipid metabolism and insulin sensitivity, which are crucial factors in preventing metabolic diseases such as obesity and type 2 diabetes. The co-ingestion of carbohydrates with leucine further enhances its anabolic effects, promoting better metabolic outcomes .

Case Study: Leucine and Obesity Management

Research indicates that increasing dietary leucine intake may help regulate body weight by modulating energy metabolism and reducing fat accumulation in skeletal muscle. This effect is particularly relevant in the context of obesity management, where maintaining lean body mass while losing fat is essential .

Therapeutic Applications in Disease Management

Leucine's role extends beyond muscle metabolism; it has therapeutic implications in various clinical conditions:

  • Maple Syrup Urine Disease (MSUD): Leucine oxidation studies have been conducted to assess residual whole-body leucine oxidation in patients with MSUD. These studies utilized non-invasive breath tests to evaluate metabolic responses to leucine supplementation, providing insights into managing this genetic disorder .
  • Cancer: The effects of leucine on cancer cells are complex; while it can promote cell growth in some contexts, it has also been linked to pro-tumorigenic effects in specific cancer types such as breast and pancreatic cancers . This duality necessitates careful consideration when using leucine as a supplement in cancer patients.

Summary of Findings

The following table summarizes key findings related to the applications of leucine:

Application AreaKey FindingsReferences
Muscle GrowthEnhances protein synthesis via mTOR activation ,
Metabolic HealthImproves insulin sensitivity; aids weight loss ,
Disease ManagementPotential benefits in MSUD; complex role in cancer ,

Chemical Reactions Analysis

Transamination and Decarboxylation

Leucine undergoes transamination via branched-chain amino acid aminotransferase (BCAT), transferring its amino group to α-ketoglutarate to form α-ketoisocaproate (α-KIC) . This α-keto acid is further decarboxylated to produce β-hydroxy-β-methylbutyrate (HMB), a key metabolite influencing protein synthesis and mitochondrial function .

Key Data:

Reaction StepEnzyme InvolvedProductBiological Impact
TransaminationBCATα-KICPrecursor for HMB synthesis
DecarboxylationMitochondrial enzymesHMBReduces protein degradation by 30–50% in myotubes

Oxidation and Reduction Pathways

Leucine’s isobutyl side chain participates in oxidative catabolism , yielding intermediates like hydroxymethylglutaryl-CoA (HMG-CoA) and acetyl-CoA . This pathway generates ATP and NADH, crucial for energy metabolism. Conversely, reduction of α-KIC produces HMB, enhancing mitochondrial respiration by 1.4–1.7-fold .

Catabolic Intermediates :

  • α-Ketoisocaproate

  • HMG-CoA

  • Acetyl-CoA

  • 2-Methylbutyric acid

Reaction Kinetics with ¹⁹F-Tags

Leucine reacts with ¹⁹F-tags (e.g., 2-fluoro-4-nitrobenzene sulfonate) to form stable fluorinated derivatives. This reaction is pivotal for tracking amino acid metabolism via ¹⁹F-NMR.

Kinetic Parameters :

Amino AcidSecond-Order Rate Constant (mM⁻¹s⁻¹)
Leucine33.61 ± 1.23
Proline38.22 ± 2.13
Hydroxyproline35.86 ± 2.04

Note : Leucine’s moderate reactivity allows efficient tagging without side-product accumulation.

Esterification and Functionalization

The carboxyl group of leucine reacts with alcohols (e.g., isopropanol) under acidic conditions to form esters. For example, ibuprofen-leucine isopropyl ester derivatives exhibit enhanced skin permeability .

Synthetic Outcomes :

  • Yield: 85–99% for esterification reactions.

  • Key Reagent: Thionyl chloride (SOCl₂) for carboxyl activation.

Enzymatic Hydroxylation

Cytochrome P450 enzymes hydroxylate leucine derivatives at specific positions. For instance, 4-hydroxy-N-methyl-L-leucine is synthesized via regioselective hydroxylation, altering immunosuppressive activity while retaining hair-growth promotion.

Comparative Reactivity in Mixed Systems

In amino acid mixtures, leucine’s ¹⁹F-tagging rate increases to 56.64 mM⁻¹s⁻¹ , suggesting cooperative effects with other residues . This property is exploited in metabolomic studies to profile amino acid flux.

Thermal Degradation

Thermogravimetric analysis shows leucine derivatives degrade at ≥215°C , with stability influenced by substituents .

Thermal Data :

DerivativeOnset Degradation (°C)
[L-ValOiPr][IBU]90.2
[L-IleOiPr][IBU]105.2
[L-LysOiPr][IBU]183.7

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and characterizing "Leucine, 2-(2-methylpropyl)-" in synthetic mixtures?

  • Methodological Answer : Combine spectroscopic methods such as 1H^1H NMR and X-ray crystallography for structural elucidation. NMR can confirm hydrogen environments and stereochemistry, while X-ray crystallography provides precise bond lengths and angles . For purity assessment, use high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to detect impurities and quantify compound integrity .

Q. What are the standard protocols for synthesizing "Leucine, 2-(2-methylpropyl)-" in laboratory settings?

  • Methodological Answer : A common approach involves reacting titanium-based precursors (e.g., cyclopentadienyl-titanium complexes) with methyltrimethylsilyl chloride (Me3_3SiCl) in tetrahydrofuran (THF) at elevated temperatures (353 K). Monitor reaction progress via 1H^1H NMR to confirm intermediate formation and ensure excess Me3_3SiCl is present to stabilize the final product .

Q. How does the stability of "Leucine, 2-(2-methylpropyl)-" vary under different solvent systems?

  • Methodological Answer : Stability is solvent-dependent. In THF, the compound remains stable only in the presence of excess Me3_3SiCl, which prevents decomposition into dichlorido-titanium derivatives. Test stability using accelerated degradation studies (e.g., varying temperature/pH) and track changes via UV-Vis spectroscopy or NMR .

Advanced Research Questions

Q. What mechanistic insights explain the formation of "Leucine, 2-(2-methylpropyl)-" during titanium-mediated reactions?

  • Methodological Answer : Investigate reaction kinetics using stopped-flow techniques to capture transient intermediates. Isotope labeling (e.g., 13C^{13}C-labeled Me3_3SiCl) can trace ligand exchange pathways. Computational modeling (DFT calculations) may reveal transition states and energetics of cyclopentadienyl ligand dissociation .

Q. How can researchers resolve contradictions in reported crystallographic data for titanium complexes involving "Leucine, 2-(2-methylpropyl)-"?

  • Methodological Answer : Perform systematic error analysis by comparing bond lengths/angles across multiple crystallographic datasets. Validate findings using complementary techniques like EXAFS (Extended X-ray Absorption Fine Structure) to assess local coordination geometry. Cross-reference with synthetic conditions (e.g., solvent polarity, temperature) to identify environmental influences .

Q. What strategies optimize the reproducibility of "Leucine, 2-(2-methylpropyl)-" synthesis across laboratories?

  • Methodological Answer : Standardize reaction protocols by controlling variables such as solvent purity, inert atmosphere integrity, and reagent stoichiometry. Use round-robin testing: distribute identical precursor batches to multiple labs and compare yields/purity via interlaboratory statistical analysis (ANOVA). Document deviations in lab notebooks to trace sources of variability .

Q. How can computational models predict the biological interactions of "Leucine, 2-(2-methylpropyl)-" with enzyme active sites?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to map ligand-receptor binding affinities. Validate predictions with in vitro enzymatic assays (e.g., IC50_{50} determination) using purified target enzymes. Correlate computational binding energies with experimental inhibition data to refine force-field parameters .

Comparison with Similar Compounds

Structural and Functional Comparisons

Valine-Derived Esters (e.g., Ethyl 2-methylpropanoate)

  • Structure : Derived from valine, these esters feature a 2-methylpropyl group on the carboxylate moiety.
  • Properties: Smaller molecular size and higher volatility compared to leucine derivatives, making them prevalent in flavor/aroma compounds (e.g., ethyl 2-methylpropanoate contributes to fruity notes in fresh-cut melon) .
  • Applications : Primarily used in food science for aroma enhancement, contrasting with the pharmaceutical focus of 2-(2-methylpropyl) leucine.

4-Methylleucine

  • Structure : A leucine isomer with a methyl group on the 4th carbon (γ-position) instead of the α-carbon.
  • Applications : Used in peptide engineering to modulate protein folding and stability, unlike the cytotoxic applications of 2-(2-methylpropyl) leucine.

Benzene, (2-methylpropyl)-

  • Structure : An aromatic compound with a 2-methylpropyl substituent on a benzene ring.
  • Properties: Higher boiling point (443.2 K) due to aromaticity and weaker polarity compared to amino acid derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituent Position Key Properties Applications
Leucine, 2-(2-methylpropyl)- C₇H₁₅NO₂ (inferred) α-carbon High antioxidant/cytotoxic Pharmaceutical research
4-Methylleucine C₇H₁₅NO₂ γ-carbon Hydrophobic stability Peptide engineering
Ethyl 2-methylpropanoate C₆H₁₂O₂ Carboxylate group Volatile, fruity aroma Food flavoring
Benzene, (2-methylpropyl)- C₁₀H₁₄ Benzene ring High boiling point (~443 K) Industrial solvent

Research Findings and Implications

  • Antioxidant Mechanism : The α-carbon’s isobutyl group in Leucine, 2-(2-methylpropyl)-, enhances radical scavenging by stabilizing transition states during electron donation .
  • Contrast with Fatty Acid Derivatives: Esters from β-oxidation of fatty acids (e.g., aliphatic alcohols) lack the branched structure necessary for high bioactivity, underscoring the importance of amino acid-derived branching .

Properties

CAS No.

99863-59-9

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-amino-4-methyl-2-(2-methylpropyl)pentanoic acid

InChI

InChI=1S/C10H21NO2/c1-7(2)5-10(11,9(12)13)6-8(3)4/h7-8H,5-6,11H2,1-4H3,(H,12,13)

InChI Key

NHHUZNBRAXROKE-UHFFFAOYSA-N

SMILES

CC(C)CC(CC(C)C)(C(=O)O)N

Canonical SMILES

CC(C)CC(CC(C)C)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.